

(R)-1-Boc-3-cyanopyrrolidine CAS number and properties

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Compound of Interest

Compound Name: (R)-1-Boc-3-cyanopyrrolidine

Cat. No.: B111674

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Technical Guide: (R)-1-Boc-3-cyanopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-1-Boc-3-cyanopyrrolidine**, a key chiral building block in modern medicinal chemistry. It covers the compound's physicochemical properties, a detailed synthetic protocol, and its applications in the pharmaceutical industry.

Core Properties of (R)-1-Boc-3-cyanopyrrolidine

(R)-1-Boc-3-cyanopyrrolidine, with the CAS Number 132945-76-7, is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a cyano group at the 3-position.[1][2] The "(R)" designation indicates a specific stereochemistry at the chiral center, which is crucial in medicinal chemistry as it significantly influences the compound's interaction with biological targets.[2] This compound is widely utilized as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[2][3]

Physicochemical and Computational Data

The following table summarizes the key quantitative data for **(R)-1-Boc-3-cyanopyrrolidine**.

Property	Value	Source
CAS Number	132945-76-7	[1][3]
Molecular Formula	C ₁₀ H ₁₆ N ₂ O ₂	[1][3]
Molecular Weight	196.25 g/mol	[1][3]
Appearance	White to brown solid	[3]
Melting Point	38 - 41 °C	[3]
Boiling Point	307.9 ± 35.0 °C (Predicted)	[4][5]
Purity	≥ 96% (HPLC)	[3]
Optical Rotation	[α] _D = -21.0 ± 2.0° (c = 1 in methanol)	[3]
Topological Polar Surface Area (TPSA)	53.33 Å ²	[1]
LogP	1.76698	[1]
Storage Temperature	4°C	[1]

Synthetic Protocol

The following is a representative experimental protocol for the synthesis of 1-N-Boc-3-cyanopyrrolidine. This procedure describes the synthesis of the racemic mixture but is illustrative of the synthesis for the (R)-enantiomer, which would start from the corresponding chiral precursor.

Reaction: Conversion of tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate to 1-N-Boc-3-cyanopyrrolidine.

Materials:

- tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (10 mmol, 2.65 g)
- Sodium cyanide (50 mmol, 2.5 g)

- N,N-dimethylformamide (DMF), anhydrous (100 mL)
- Ethyl acetate
- Water
- Saturated saline solution
- Anhydrous sodium sulfate
- Petroleum ether

Procedure:

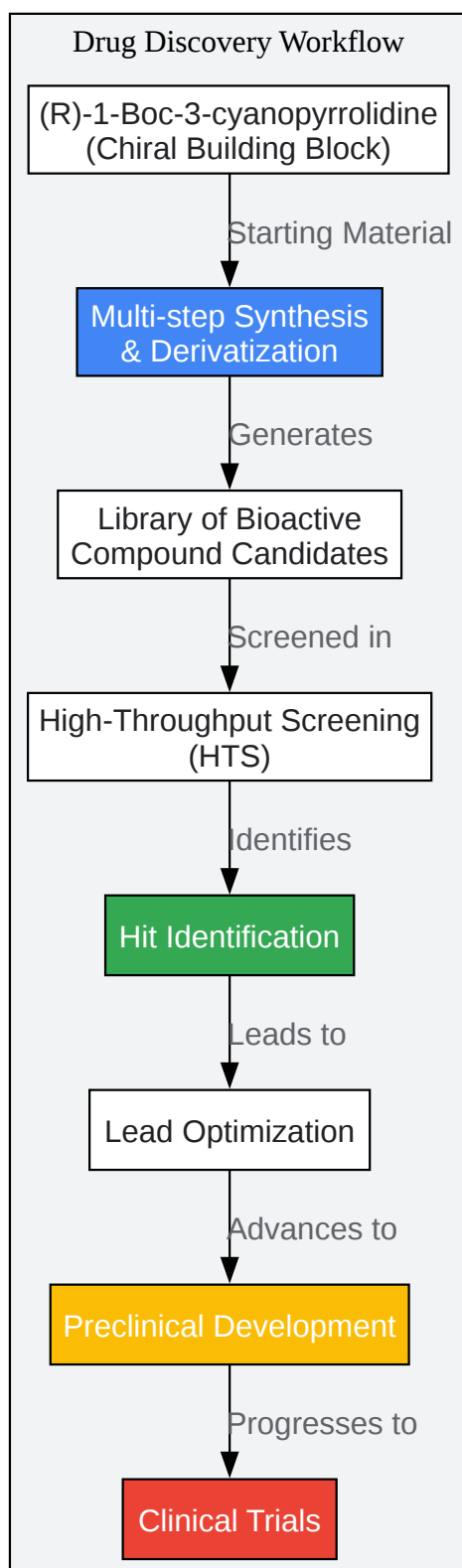
- A solution is prepared by dissolving tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (2.65 g, 10 mmol) and sodium cyanide (2.5 g, 50 mmol) in 100 mL of N,N-dimethylformamide.^[6]
- The reaction mixture is stirred at 100°C for 16 hours.^[6]
- Upon completion, the reaction is cooled to room temperature.
- The reaction mixture is then poured into water and extracted with ethyl acetate.^[6]
- The organic phases are combined and washed sequentially with water and saturated saline solution.^[6]
- The organic layer is dried over anhydrous sodium sulfate.^[6]
- After filtration, the solvent is concentrated under reduced pressure.^[6]
- The resulting residue is purified by column chromatography, using an eluent of petroleum ether/ethyl acetate (5:1), to yield 1-N-Boc-3-cyanopyrrolidine.^[6] The reported yield for this reaction is 98% (1.92 g).^[6]

Role in Drug Discovery and Development

(R)-1-Boc-3-cyanopyrrolidine is a valuable chiral building block in organic synthesis and medicinal chemistry.[3] Its structure, which includes a protected amine and a reactive cyano group, makes it a versatile intermediate for creating more complex molecules.[2] The Boc protecting group allows for selective reactions at other parts of the molecule without interference from the amine functionality.[2]

This compound is particularly significant in the synthesis of pharmaceuticals, including peptide-based therapeutics and agrochemicals.[3] Its chirality is essential as the biological activity of many drugs is dependent on their specific three-dimensional structure.[2] The use of such chiral intermediates is a key strategy in asymmetric synthesis to produce enantiomerically pure drug candidates.

The following diagram illustrates the typical workflow where a chiral building block like **(R)-1-Boc-3-cyanopyrrolidine** is utilized in the drug discovery pipeline.



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